
5-Methyl-2-pentyloxypyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-pentyloxypyridine-3-boronic acid is a chemical compound with the molecular formula C11H18BNO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of certain compounds .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-2-pentyloxypyridine-3-boronic acid are not available, bromination of similar compounds like 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of certain compounds .Applications De Recherche Scientifique
Dendritic Nanostructures and Macrocycles
Boronic acids have been utilized in the synthesis of complex dendritic nanostructures and macrocycles. These structures are synthesized through condensation reactions involving boronic acids and dihydroxypyridine, leading to the formation of pentameric macrocycles. Such assemblies exhibit chiral centers and diastereoselectivity, which are crucial for developing novel materials with specific functionalities (Christinat, Scopelliti, & Severin, 2007).
Electrochemical Applications
Boronic acid derivatives have been studied for their electrochemical properties, particularly in the oxidation of methylpyridines at boron-doped diamond electrodes. This research highlights the potential of boronic acids in electroorganic synthesis and wastewater treatment, demonstrating their role in facilitating direct and indirect oxidation reactions (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Organic Synthesis
Boronic acids are key players in organic synthesis, enabling highly enantioselective aza-Michael additions. They serve as versatile catalysts in reactions leading to densely functionalized cyclohexanes, illustrating the significant role of boronic acids in constructing complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).
Microwave-Assisted Synthesis
The synthesis of 3-amino-imidazopyridines via microwave-assisted coupling underscores the utility of boronic acid derivatives in accelerating organic reactions. These compounds facilitate the efficient construction of compound libraries, highlighting their importance in drug discovery and development (Dimauro & Kennedy, 2007).
Sensing and Detection
Boronic acid-based sensors have been developed for the detection of carbohydrates, dopamine, fluoride, and other bioactive substances. These sensors utilize the unique properties of boronic acids to interact with diols, offering a versatile approach to the detection of biologically relevant molecules (Huang et al., 2012).
Catalysis and Green Chemistry
Boronic acids contribute to the development of green chemistry through their role in catalyzing dehydration reactions and forming selective ratiometric fluorescence detection systems. Their utility in catalysis is evident in the synthesis of valuable chemicals from simple substrates, emphasizing the importance of boronic acids in sustainable chemical processes (Hansen, Mielby, & Riisager, 2011).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of SM cross-coupling reactions, the 5-Methyl-2-pentyloxypyridine-3-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for SM cross-coupling are generally mild and tolerant of various functional groups .
Biochemical Pathways
In the broader context of sm cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity . These properties could potentially influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 5-Methyl-2-pentyloxypyridine-3-boronic acid would largely depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound would facilitate the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(5-methyl-2-pentoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSYYPDJUWYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCCC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pentyloxypyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
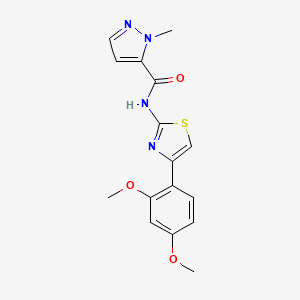
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
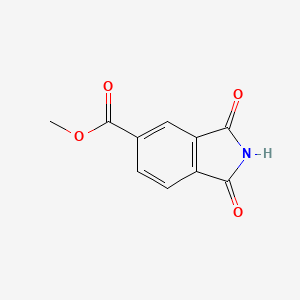

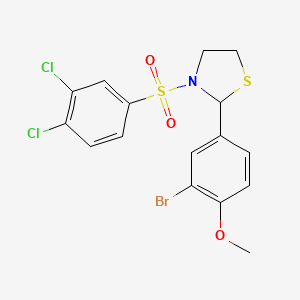
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
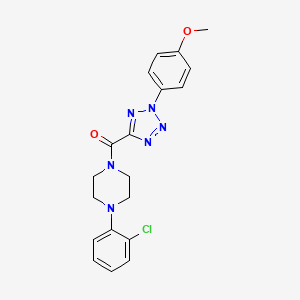
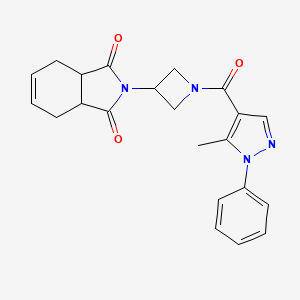
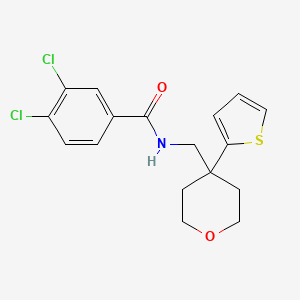
![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)